molecular formula C15H15F3N2 B12233988 4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline

4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline

Cat. No.: B12233988
M. Wt: 280.29 g/mol
InChI Key: QUPHQKQRAMZVNY-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline is a compound that features a quinoline ring substituted with a piperidine ring bearing a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline typically involves the formation of the quinoline ring followed by the introduction of the piperidine ring with a trifluoromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring. The piperidine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
  • 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline
  • 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione

Uniqueness

4-[4-(Trifluoromethyl)piperidin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C15H15F3N2

Molecular Weight

280.29 g/mol

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]quinoline

InChI

InChI=1S/C15H15F3N2/c16-15(17,18)11-6-9-20(10-7-11)14-5-8-19-13-4-2-1-3-12(13)14/h1-5,8,11H,6-7,9-10H2

InChI Key

QUPHQKQRAMZVNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=NC3=CC=CC=C32

Origin of Product

United States

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